molecular formula C11H14N2O3 B11988990 N-(butan-2-yl)-3-nitrobenzamide

N-(butan-2-yl)-3-nitrobenzamide

Cat. No.: B11988990
M. Wt: 222.24 g/mol
InChI Key: XKXSZQPEOSWWTH-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It features a butan-2-yl group attached to the nitrogen atom and a nitro group at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and butan-2-amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), iron powder, hydrochloric acid (HCl)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products:

    Reduction: N-(butan-2-yl)-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Hydrolysis: 3-nitrobenzoic acid and butan-2-amine

Scientific Research Applications

Chemistry: N-(butan-2-yl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: this compound finds applications in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butan-2-yl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

    N-(butan-2-yl)-3-aminobenzamide: A reduction product of N-(butan-2-yl)-3-nitrobenzamide with potential biological activity.

    N-(butan-2-yl)-4-nitrobenzamide: A structural isomer with the nitro group at the fourth position, which may exhibit different reactivity and biological properties.

    N-(butan-2-yl)-3-methoxybenzamide: A compound with a methoxy group instead of a nitro group, used for comparison in structure-activity relationship studies.

Uniqueness: this compound is unique due to the presence of both a nitro group and a butan-2-yl group. The nitro group imparts specific reactivity, while the butan-2-yl group influences the compound’s physical and chemical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-butan-2-yl-3-nitrobenzamide

InChI

InChI=1S/C11H14N2O3/c1-3-8(2)12-11(14)9-5-4-6-10(7-9)13(15)16/h4-8H,3H2,1-2H3,(H,12,14)

InChI Key

XKXSZQPEOSWWTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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